molecular formula C13H13BrN2O4S B13873247 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid CAS No. 918494-39-0

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B13873247
CAS No.: 918494-39-0
M. Wt: 373.22 g/mol
InChI Key: INPCTETUAZKWOV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid typically involves the introduction of the bromine atom and the pyrrolidinylsulfonyl group to the indole core. The synthetic route may include steps such as bromination of the indole ring, followed by sulfonylation with pyrrolidine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Properties

CAS No.

918494-39-0

Molecular Formula

C13H13BrN2O4S

Molecular Weight

373.22 g/mol

IUPAC Name

5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18)

InChI Key

INPCTETUAZKWOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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